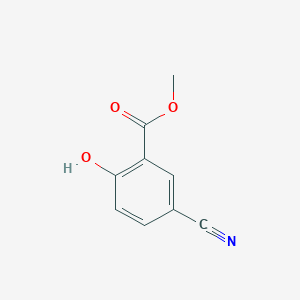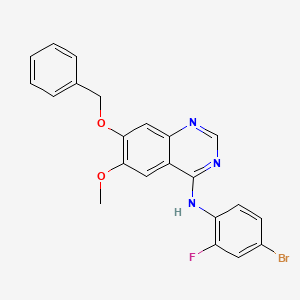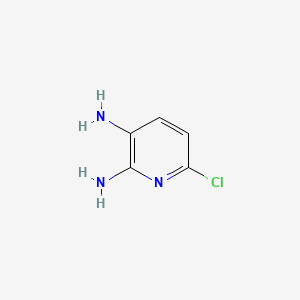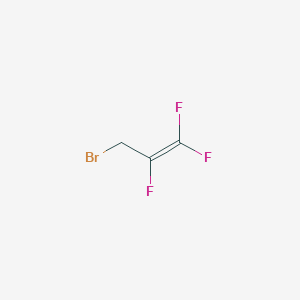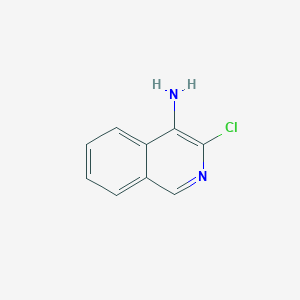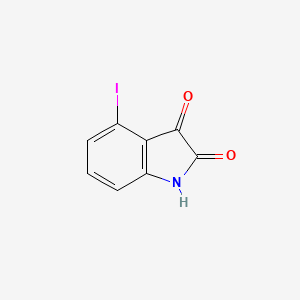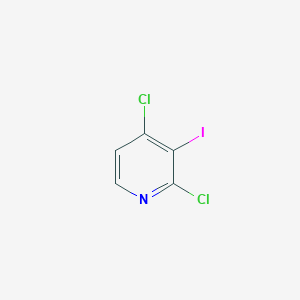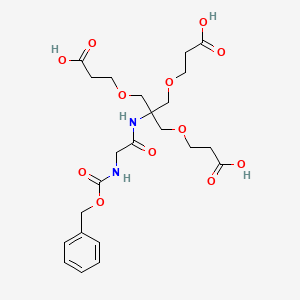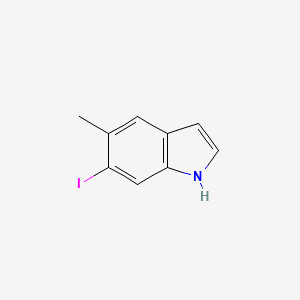
6-iodo-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-5-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular formula of 6-Iodo-1H-indole is C8H6IN . The average mass is 243.044 Da and the monoisotopic mass is 242.954483 Da .Chemical Reactions Analysis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
The density of 6-Iodo-1H-indole is approximately 2.0±0.1 g/cm³ . It has a boiling point of 341.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.3 cm³ .Applications De Recherche Scientifique
Organic Synthesis and Functionalization
Indole derivatives are fundamental scaffolds in organic chemistry, utilized in synthesizing complex molecules due to their diverse biological activities. The study by Moriyama et al. (2018) introduced a 1,3-iodo-amination method involving the Csp2-Csp3 dual functionalization of 2-methyl indoles, demonstrating a novel pathway to synthesize 2-aminomethyl-3-iodo-indole derivatives, showcasing the utility of indole derivatives in synthesizing biologically active compounds Moriyama, Hamada, Ishida, & Togo, 2018. This method highlights the strategic functionalization of indole derivatives for synthetic applications.
Spectroscopic and Theoretical Investigations
The vibrational and electronic properties of indole derivatives have been extensively studied for their potential in various applications, including as probes in biological systems. Haress et al. (2016) conducted spectroscopic and theoretical investigations on 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, analyzing its optimized geometry, vibrational wavenumbers, and Frontier orbital energy through density functional theory (DFT), offering insights into the electronic and structural dynamics of indole derivatives Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016.
Chemical Biology and Bioactivity
Indole derivatives' biological activities have led to their investigation as potential therapeutic agents. The discovery and development of indole-based compounds for cognitive disorders illustrate the therapeutic potential of indole scaffolds. Nirogi et al. (2017) identified a novel series of 3-(piperazinylmethyl) indole derivatives as serotonin receptor antagonists, with one compound demonstrating high affinity and selectivity, highlighting the potential of indole derivatives in treating cognitive disorders Nirogi, Shinde, Kambhampati, Mohammed, Saraf, Badange, Bandyala, Bhatta, Bojja, Reballi, Subramanian, Benade, Palacharla, Bhyrapuneni, Jayarajan, Goyal, & Jasti, 2017.
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of 6-iodo-5-methyl-1H-indole in various fields.
Propriétés
IUPAC Name |
6-iodo-5-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZYBIUNRWFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443812 |
Source


|
| Record name | 6-iodo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-5-methyl-1H-indole | |
CAS RN |
1026581-42-9 |
Source


|
| Record name | 6-iodo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
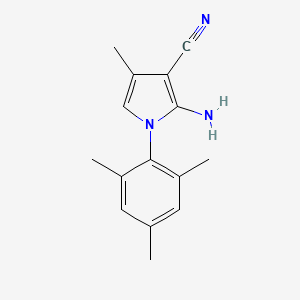
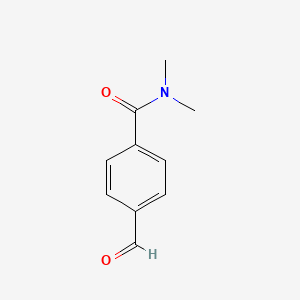
![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
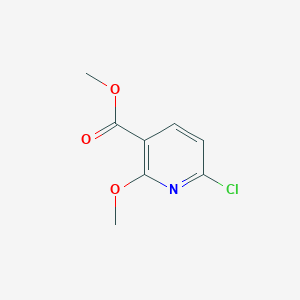
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)
